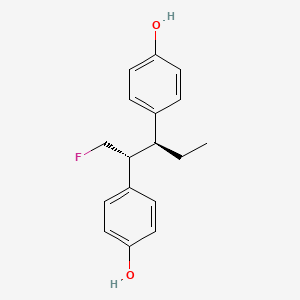

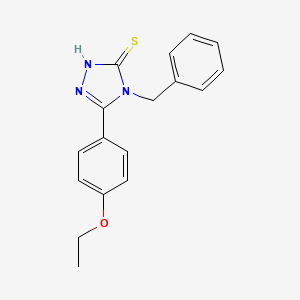

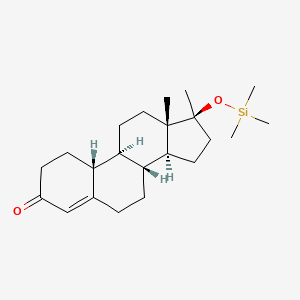

![molecular formula C10H12N2O3 B1207804 Acetamide, N-[2-(4-nitrophenyl)ethyl]- CAS No. 6270-07-1](/img/structure/B1207804.png)

Acetamide, N-[2-(4-nitrophenyl)ethyl]-

説明

Acetamide, N-[2-(4-nitrophenyl)ethyl]-, also known as 4-nitrophenyl acetamide, is an organic compound belonging to the family of amides. It is a colorless, crystalline solid with a melting point of 128-130°C and a boiling point of 241-244°C. Acetamide, N-[2-(4-nitrophenyl)ethyl]-, is a nitro-substituted amide and is used in a variety of applications, ranging from organic synthesis to scientific research.

科学的研究の応用

Pharmacological Applications

Recent studies have extensively explored the pharmacological implications of acetaminophen (a compound related to Acetamide, N-[2-(4-nitrophenyl)ethyl]-) and its metabolites. One area of interest is the drug's metabolism and the resultant hepatotoxicity, a major concern due to the generation of toxic metabolites like N-acetyl-p-benzoquinone imine (NAPQI). Research indicates that genetic variations significantly influence individual susceptibility to acetaminophen-induced liver injury, underscoring the importance of pharmacogenomics in predicting drug efficacy and safety (Krasniak et al., 2014). Furthermore, the study by Ohashi and Kohno (2020) delves into novel analgesic mechanisms of acetaminophen, suggesting that metabolites like AM404 can induce analgesia by acting on specific receptors in the brain and spinal cord, offering insights into new pain management techniques (Ohashi & Kohno, 2020).

Environmental Science Applications

The environmental fate and treatment of acetaminophen have garnered attention due to its ubiquitous presence in water bodies and potential ecotoxicological effects. Studies highlight the efficacy of advanced oxidation processes (AOPs) in degrading acetaminophen from aqueous environments, with a focus on identifying degradation by-products and assessing their biotoxicity. The review by Qutob et al. (2022) compiles data on the most common by-products and suggests that certain metabolites pose significant ecological risks, emphasizing the need for efficient degradation methods to mitigate environmental impact (Qutob et al., 2022).

Chemical Synthesis Processes

In chemical synthesis, the reactivity and functionalization of acetamide derivatives play a crucial role. Although the reviewed literature does not directly address Acetamide, N-[2-(4-nitrophenyl)ethyl]-, related research on acetamide and its derivatives provides insight into their potential applications in synthesizing various organic compounds. The exploration of process intensification techniques for ethyl acetate production, for instance, sheds light on the efficiency and economic benefits of innovative manufacturing processes, which could be relevant for the synthesis and application of acetamide derivatives (Patil & Gnanasundaram, 2020).

Safety and Hazards

作用機序

Target of Action

N-(4-Nitrophenethyl)acetamide, also known as Acetamide, N-[2-(4-nitrophenyl)ethyl]-, is a synthetic nitro compound The primary targets of this compound are not explicitly mentioned in the available literature

Mode of Action

The mode of action of N-(4-Nitrophenethyl)acetamide involves electrophilic aromatic substitution mechanism, where one or more nitro (NO2) groups are introduced in ortho and para position of organic compound molecule . This compound is an important semi-product in the final synthesis of N-(4-hydroxyphenyl) acetamide molecule .

Biochemical Pathways

It is known that this compound is used as a semi-product in the production of colors, pharmaceutical active compounds, and many other aromatic compounds .

Pharmacokinetics

It’s known that the compound has a molecular weight of 1801607 , which may influence its bioavailability and pharmacokinetic properties.

Result of Action

As a synthetic nitro compound, it is important for obtaining many colors, medicaments, explosive, and other compounds .

Action Environment

The action, efficacy, and stability of N-(4-Nitrophenethyl)acetamide can be influenced by various environmental factors. For instance, the temperature must be continuously controlled during the nitration reaction of N-phenylacetamide, a process involved in the synthesis of N-(4-Nitrophenethyl)acetamide .

特性

IUPAC Name |

N-[2-(4-nitrophenyl)ethyl]acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N2O3/c1-8(13)11-7-6-9-2-4-10(5-3-9)12(14)15/h2-5H,6-7H2,1H3,(H,11,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DIRUSBMKFDPKDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NCCC1=CC=C(C=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4064189 | |

| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6270-07-1 | |

| Record name | N-(2-(p-Nitrophenyl)ethyl)acetamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006270071 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6270-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59178 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6270-07-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=33833 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Acetamide, N-[2-(4-nitrophenyl)ethyl]- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4064189 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-(4-NITROPHENYLETHYL)ACETAMIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T15CQL50WN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

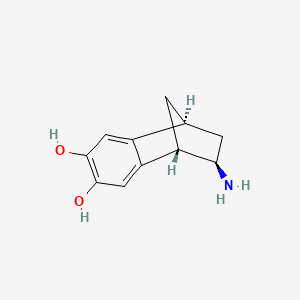

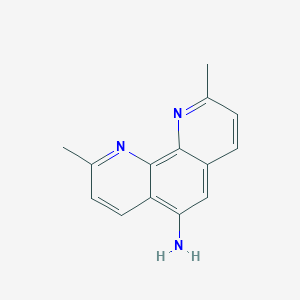

![1-(6,8-Dimethyl-2,3-dihydropyrrolo[2,3-g]quinolin-1-yl)ethanone](/img/structure/B1207721.png)

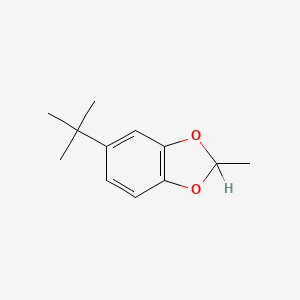

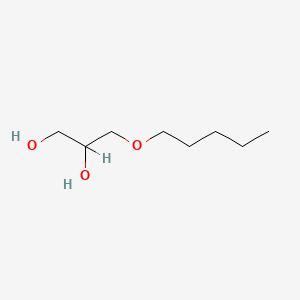

![1-(2,6-Difluorophenyl)-7-chloro-3H-thiazolo[3,4-a]benzimidazole](/img/structure/B1207727.png)

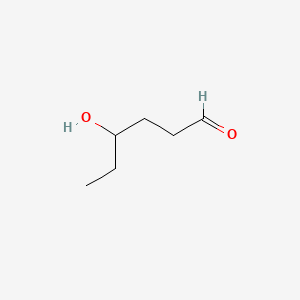

![7-[3-[(4-Iodophenyl)sulfonylamino]-6,6-dimethyl-2-bicyclo[3.1.1]heptanyl]hept-5-enoic acid](/img/structure/B1207730.png)

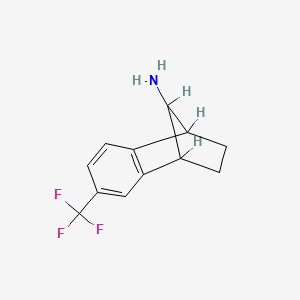

![(1S,10R,12S,21R,22S,23S,24R)-4,8,12,22,24-pentahydroxy-10-methoxy-1,12-dimethyl-23-(methylamino)-20,25-dioxahexacyclo[19.3.1.02,19.05,18.07,16.09,14]pentacosa-2,4,7(16),8,14,18-hexaene-6,17-dione](/img/structure/B1207736.png)